Fmoc-D-Lys(Me,Boc)-OH

Description

BenchChem offers high-quality Fmoc-D-Lys(Me,Boc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Lys(Me,Boc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

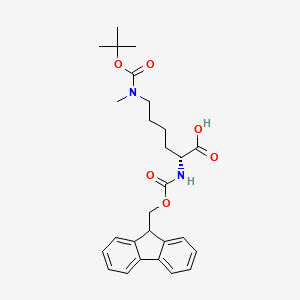

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMSFOFHTAYQLS-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and SPPS Utility of Fmoc-D-Lys(Me,Boc)-OH

Topic: Chemical properties of Fmoc-D-Lys(Me,Boc)-OH for peptide synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fmoc-D-Lys(Me,Boc)-OH (CAS: 2044709-77-3) is a specialized amino acid building block used in Solid Phase Peptide Synthesis (SPPS) for the site-specific introduction of

This derivative is critical in two high-value research areas:

-

Epigenetics: Synthesizing histone tail analogs to study methylation-dependent gene regulation.

-

Peptidomimetics: Developing proteolytically stable therapeutic peptides where the D-configuration confers resistance to enzymatic degradation, and the methyl group modulates solubility and receptor affinity.

Chemical Profile & Specifications

The distinction between the L-isomer (common) and D-isomer (specialized) is vital for stereochemical control in drug design.

| Property | Specification |

| Chemical Name | |

| CAS Number | 2044709-77-3 (D-isomer) / 951695-85-5 (L-isomer) |

| Molecular Formula | |

| Molecular Weight | 482.57 g/mol |

| Chirality | D-Enantiomer (R-configuration at |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in water |

| Purity Standard |

Structural Logic

-

Fmoc (

): Labile to base (20% Piperidine). Allows chain elongation. -

Boc (

): Labile to acid (95% TFA). Protects the secondary amine during coupling. -

Methyl (

): Permanent modification. Remains attached after global deprotection.

Mechanistic Insight: The Orthogonal Strategy

The primary challenge in synthesizing methylated peptides is preventing over-methylation or side-chain acylation. Fmoc-D-Lys(Me,Boc)-OH solves this by "capping" the monomethylated amine with a Boc group.

The Deprotection Pathway

The following diagram illustrates the fate of the protecting groups during a standard SPPS cycle.

Figure 1: Orthogonal deprotection scheme ensuring retention of the epsilon-methyl group.

Experimental Protocols for SPPS

A. Solubility & Handling

Due to the hydrophobic Boc and Methyl groups, this amino acid is more hydrophobic than standard Lysine.

-

Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

-

Concentration: 0.2 M to 0.5 M solutions are standard.

-

Tip: If cloudiness persists, add small amounts of DCM (Dichloromethane), but avoid DCM if using microwave heating.

B. Coupling Protocol (Standard)

The secondary amine protection (Me, Boc) creates steric bulk, but standard coupling reagents are generally effective.

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.

-

Stoichiometry: 3-4 equivalents relative to resin loading.

Step-by-Step:

-

Dissolve 4 eq. Fmoc-D-Lys(Me,Boc)-OH in DMF.

-

Add 4 eq. Oxyma Pure.

-

Add 4 eq. DIC.

-

Pre-activate for 2-3 minutes (crucial to minimize racemization, though D-isomer racemization converts to L, which is less likely than L to D in terms of detection difficulty, it is still critical).

-

Add to resin-bound peptide.

-

React for 45–60 minutes at Room Temperature.

-

Note: For difficult sequences, double coupling (2 x 45 min) is recommended.

-

C. Global Cleavage (Releasing the Methyl Group)

The Boc group on the

Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

Critical Considerations & Troubleshooting

Racemization Risks

While Fmoc-amino acids are generally resistant to racemization, the activation of bulky amino acids can be slower, increasing the risk.

-

Mitigation: Use Oxyma/DIC instead of HOBt/DIC. Oxyma is superior in suppressing racemization [1].

-

Base Usage: Avoid high concentrations of DIPEA if using phosphonium/uronium salts (HATU/HBTU), as excess base promotes racemization. Collidine is a safer base alternative.

"Difficult Sequence" Aggregation

Interestingly, the presence of the Methyl group on the side chain can actually reduce aggregation.

-

Reason: The methyl group removes a hydrogen bond donor from the side chain, disrupting the formation of intermolecular H-bond networks (beta-sheets) that cause aggregation during synthesis [2].

Identity Verification

Post-cleavage, the mass shift is distinct.

-

Lysine (Standard): Residue MW = 128.17 Da.

-

Lysine (Methyl): Residue MW = 142.20 Da.

-

Delta: +14.03 Da.

-

QC: Always verify the +14 Da shift via ESI-MS to confirm the methyl group was not lost (impossible chemically under these conditions) and that the Boc group was fully removed.

Applications in Drug Development[3]

Peptidomimetics & Stability

D-amino acids are "invisible" to most endogenous proteases (e.g., trypsin, chymotrypsin). Incorporating Fmoc-D-Lys(Me,Boc)-OH creates a residue that is:

-

Protease Resistant: Due to D-configuration.

-

Metabolically Stable: Methylation hinders enzymatic demethylases.

-

Membrane Permeable: Increased lipophilicity from the methyl group can improve blood-brain barrier crossing.

Histone Code Research

Methylation of Lysine residues (K) in histone tails (e.g., H3K4, H3K9) is a primary epigenetic marker.

-

Synthetic peptides containing D-Lys(Me) are used as stable competitive inhibitors for methyltransferase or demethylase enzymes, allowing researchers to probe these pathways without the probe being degraded.

References

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt". Chemistry – A European Journal. Link

-

Henchey, L. K., et al. (2008). "Contemporary strategies for the stabilization of peptides in the α-helical conformation". Current Opinion in Chemical Biology. Link

-

Huang, Z. P., et al. (2007).[4] "Concise preparation of Nalpha-Fmoc-Nepsilon-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide". Amino Acids.[1][2][3][4][5][6] Link

-

BOC Sciences. "Fmoc-D-Lys(Me,Boc)-OH Product Page".[]

Sources

- 1. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]

- 2. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc-Lys(Boc,Me)-OH, 951695-85-5, Unusual Amino Acids, P3 BioSystems [p3bio.com]

Benefits of using D-isomer methylated lysine in peptidomimetics

Targeting Epigenetic Readers with Enhanced Stability and Precision

Executive Summary

The therapeutic targeting of epigenetic "reader" domains—specifically those recognizing methylated lysine residues (e.g., Chromodomains, PHD fingers, Tudor domains)—is a frontier in drug development for oncology and genetic disorders. However, native L-peptide inhibitors suffer from rapid proteolytic degradation and poor bioavailability.[1][2] This guide details the strategic implementation of D-isomer methylated lysine (D-Lys(Me)

Scientific Foundation: The Stereochemical & Epigenetic Nexus

1.1 The Challenge: The L-Peptide Liability

Native histone tails (e.g., H3K9me3, H3K4me3) are the natural ligands for epigenetic readers. While synthetic L-peptides can inhibit these interactions in vitro, they fail in vivo due to:

-

Proteolytic Susceptibility: Endogenous proteases (trypsin, chymotrypsin) rapidly cleave L-peptide backbones.

-

Transient Occupancy: Rapid clearance prevents sustained inhibition of the reader domain.

1.2 The Solution: D-Isomer Methylated Lysine

Incorporating D-Lys(Me)

-

Protease Resistance: Protease active sites are stereoselective for L-amino acids. D-isomers sterically clash with the catalytic triad, rendering the peptide backbone inert to hydrolysis.

-

Preserved Binding (Via Retro-Inverso Design): In a "retro-inverso" (RI) peptidomimetic, the sequence is reversed, and L-amino acids are replaced with D-amino acids. This topology orients the side chains—including the critical methylated ammonium group—in the exact spatial coordinates as the parent L-peptide, allowing it to engage the reader's aromatic cage.

1.3 Mechanism of Action: Cation-

Recognition

The core binding mechanism involves the methylated epsilon-amino group of lysine inserting into an "aromatic cage" (typically Tyr, Trp, Phe residues) within the reader protein.

-

Interaction Type: Cation-

interaction. -

Energetics: The interaction is primarily electrostatic and hydrophobic. The D-isomer configuration of the backbone does not interfere with the side-chain insertion provided the side-chain topology is preserved.

Visualization: Mechanism of Action[3]

The following diagram illustrates the structural logic of Retro-Inverso binding compared to Native binding.

Figure 1: Comparative mechanism of Native L-Peptide vs. Retro-Inverso D-Peptide binding to an epigenetic reader domain.

Synthesis Protocol: Fmoc-D-Lys(Me) -OH

To create these peptidomimetics, one must often synthesize the building block Fmoc-D-Lys(Me)

Reagents:

-

H-D-Lys(Boc)-OH

-

Formaldehyde (HCHO), 37% aq.

-

Sodium Cyanoborohydride (NaBH

CN) -

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)

Step-by-Step Methodology:

-

Reductive Alkylation (Methylation):

-

Dissolve H-D-Lys(Boc)-OH (10 mmol) in MeOH/H

O (1:1). -

Add Formaldehyde (excess, ~10 eq) and stir for 15 min.

-

Slowly add NaBH

CN (3 eq) at 0°C. Caution: Ventilate well. -

Stir at room temperature for 4 hours.

-

Result: The

-amine is permethylated to a quaternary ammonium. The Boc group on the -

Preferred Route for Tri-methyl: Start with Fmoc-D-Lys-OH . React with Methyl Iodide (MeI) and KHCO

in MeOH. (Note: This can be difficult to control for mono/di vs tri). -

Standard Reductive Route: H-D-Lys-OH + HCHO/NaBH

CN

-

-

Fmoc Protection (if starting from free amino acid):

-

Dissolve the crude methylated D-lysine in 10% Na

CO -

Add Fmoc-OSu (1.1 eq) dissolved in Dioxane.

-

Stir overnight. Acidify with HCl to precipitate.

-

-

Purification:

-

Purify via Reverse-Phase HPLC (C18 column).

-

Mobile phase: Water (0.1% TFA) / Acetonitrile.

-

Lyophilize to obtain Fmoc-D-Lys(Me)

-OH .

-

Solid Phase Peptide Synthesis (SPPS) Incorporation:

-

Coupling Reagent: Use HATU/HOAt or DIC/Oxyma . The bulky trimethylammonium group creates steric hindrance.

-

Double Coupling: Mandatory for the D-Lys(Me)

residue and the subsequent amino acid. -

Cleavage: Standard TFA/TIS/Water (95:2.5:2.5). The methyl group is stable to TFA.

Experimental Workflow: Validation

This workflow validates the inhibitor's efficacy and stability.

Figure 2: Validation pipeline for D-isomer methylated lysine peptidomimetics.

Comparative Data Analysis

The following table summarizes expected performance metrics when comparing a native L-peptide inhibitor against a Retro-Inverso (RI) D-peptide inhibitor targeting a generic Chromodomain (e.g., CBX7 or HP1).

| Metric | Native L-Peptide (H3K9me3) | RI D-Peptide (D-Lys(Me) | Technical Insight |

| Binding Affinity ( | ~ 2 - 10 | ~ 5 - 20 | RI peptides mimic side-chain topology but may suffer slight backbone H-bond misalignment. |

| Serum Half-life ( | < 30 minutes | > 12 - 24 hours | D-amino acids are not recognized by endogenous proteases. |

| Proteolytic Degradation | Rapid (Trypsin/Chymotrypsin) | Negligible | Steric clash with protease catalytic sites. |

| Immunogenicity | Moderate to High | Low | D-peptides are poor substrates for MHC presentation. |

| Selectivity | High (Sequence dependent) | High (Topology dependent) | Selectivity is maintained by the specific methylation state (Me1/2/3). |

Key Interpretation:

While the

References

-

Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Source: MDPI [Link]

-

The functional diversity of protein lysine methylation. Source: PubMed Central (PMC) [Link]

-

Peptide and protein mimetics by retro and retroinverso analogs. Source: PubMed [Link]

-

Recent Applications of Retro-Inverso Peptides. Source: PMC [Link]

-

Chemical tools targeting readers of lysine methylation. Source: PMC [Link]

Sources

Precision Tools for Epigenetic Drug Discovery: The Strategic Utility of Fmoc-D-Lys(Me,Boc)-OH

Executive Summary

In the high-stakes landscape of epigenetic drug discovery, the stability of peptide-based probes is often the rate-limiting factor. While histone peptidomimetics offer high affinity for "Reader" and "Eraser" domains, their rapid degradation in vivo hampers their utility as therapeutic leads. This technical guide analyzes the critical role of Fmoc-D-Lys(Me,Boc)-OH , a specialized building block that enables the synthesis of proteolytically stable, monomethylated histone analogs. By incorporating this D-isomer, researchers can engineer Retro-Inverso (RI) peptides that mimic the spatial topology of natural histone tails while evading enzymatic cleavage, providing a robust platform for targeting methyl-lysine binding domains (e.g., Chromodomains, MBT, Tudor).

Part 1: The Chemical Architect

Structural Definition & Properties

Fmoc-D-Lys(Me,Boc)-OH is an orthogonally protected amino acid derivative designed for Solid Phase Peptide Synthesis (SPPS).[1]

-

Chirality (D-Isomer): Unlike the canonical L-Lysine, the D-configuration inverts the stereocenter. This is the cornerstone of its utility in designing peptidomimetics that resist proteolysis.

-

Epsilon-Modification (

-Methyl): The residue carries a single methyl group on the side-chain amine. This mimics the H3K4me1, H3K9me1, or H3K27me1 epigenetic marks. -

Protection Scheme:

The "Retro-Inverso" Strategy

The primary application of this building block is the synthesis of Retro-Inverso (RI) peptides. In an RI peptide, the sequence is reversed (retro) and the chirality of every amino acid is inverted (inverso, L

Mechanism of Action:

-

Topological Mimicry: The side chains of an RI peptide adopt a spatial orientation nearly identical to the parent L-peptide.

-

Binding Competency: Epigenetic "Reader" proteins (e.g., HP1

Chromodomain) rely heavily on side-chain interactions (methyl-lysine insertion into an aromatic cage). RI peptides maintain these contacts. -

Proteolytic Shield: Endogenous proteases recognize L-peptide backbones. The D-peptide backbone is unrecognizable to these enzymes, extending half-life from minutes to hours or days.

Figure 1: The Retro-Inverso Strategy. D-amino acids (green) mimic the binding properties of natural histones (blue) while evading protease degradation (red).

Part 2: Experimental Protocol (SPPS)

Synthesis Workflow

The introduction of

Reagents Required:

-

Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).

-

Activator: HATU or COMU (preferred over HBTU for sterically demanding couplings).

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (anhydrous).

Step-by-Step Protocol:

-

Resin Preparation: Swell resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation (The Critical Step):

-

Dissolve Fmoc-D-Lys(Me,Boc)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Add DIPEA (6.0 eq) immediately prior to addition to the resin.

-

Note: Pre-activation time should not exceed 2 minutes to prevent racemization (though D-isomers are less prone, caution is standard).

-

-

Coupling:

-

Add activated mixture to the resin.

-

Reaction time: 60–90 minutes (double coupling recommended if the sequence is hydrophobic).

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Cleavage & Global Deprotection:

Figure 2: SPPS Cycle for incorporating Monomethyl-D-Lysine. Note the TFA step reveals the monomethyl functionality.

Part 3: Validation & Quality Control

Analytical Data Expectations

When analyzing the final peptide via LC-MS, the incorporation of D-Lys(Me) vs. unmodified Lys results in a distinct mass shift.

| Component | Mass Modification (Da) | Notes |

| Lysine (K) | 0 | Standard reference. |

| Lys(Me) | +14.02 | Monomethylation (Target).[1] |

| Lys(Me)2 | +28.05 | Dimethylation (Impurity if Boc fails). |

| D-Isomer | 0 | Cannot be distinguished by MS. Requires Chiral HPLC or Marfey's Analysis. |

Stability Assay (Self-Validating System)

To confirm the utility of the D-isomer incorporation, a serum stability assay is required.

-

Incubation: Incubate 100 µM of L-peptide (Control) and D-peptide (Test) in 25% Human Serum at 37°C.

-

Sampling: Aliquot at T=0, 1h, 4h, 12h, 24h.

-

Quenching: Precipitate serum proteins with Acetonitrile/1% Formic Acid.

-

Analysis: Quantify remaining intact peptide via HPLC.

-

Success Criteria:

-

L-Peptide: <50% remaining after 4 hours.

-

D-Peptide: >90% remaining after 24 hours.

-

References

-

ChemicalBook. (2025).[6][11] Fmoc-Lys(Boc)(Me)-OH Chemical Properties and Applications. Retrieved from

-

Sigma-Aldrich. (n.d.).[5] Fmoc-D-Lys(Boc)-OH Product Specification. Retrieved from

-

University of Southern Denmark. (n.d.). Peptide-based inhibitors of epigenetic proteins. Retrieved from

-

National Institutes of Health (PMC). (2013). Recent Applications of Retro-Inverso Peptides. Retrieved from

-

National Institutes of Health (PMC). (2014). Histones: At the Crossroads of Peptide and Protein Chemistry. Chemical Reviews. Retrieved from

Sources

- 1. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 2. chempep.com [chempep.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Histones: At the Crossroads of Peptide and Protein Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc-D-Lys(Boc)-OH Novabiochem 92122-45-7 [sigmaaldrich.com]

- 6. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]

- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 9. Peptides as epigenetic modulators: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FMOC-LYS(BOC)(ME)-OH | 951695-85-5 [chemicalbook.com]

Strategic Integration of N-Methylated D-Amino Acids in Peptide Therapeutics

[1]

Executive Summary

The "permeability-stability" paradox has long hindered the development of peptide drugs. While native peptides offer high potency and selectivity, they suffer from rapid proteolytic degradation and poor membrane permeability. The strategic incorporation of N-methylated D-amino acids represents a high-precision medicinal chemistry tactic to overcome these barriers simultaneously. This guide details the stereoelectronic mechanisms, synthetic protocols, and design logic required to deploy this modification effectively, transforming labile peptide hits into orally bioavailable clinical candidates.

Mechanistic Basis: The Stereoelectronic "Lock"

The synergy between N-methylation and D-stereochemistry alters the peptide backbone in ways that neither modification achieves in isolation.

Conformational Restriction & Cis-Trans Isomerization

-

N-Methylation: Replacing the amide proton with a methyl group removes a hydrogen bond donor, lowering the energy barrier for cis/trans isomerization. While standard peptide bonds are predominantly trans, N-methylated bonds often populate the cis conformer (up to 30-40% population depending on solvent and adjacent residues).

-

D-Amino Acids: In an all-L backbone, a D-amino acid introduces a "kink," often favoring

-turn type II' structures. -

The Synergistic Effect: When combined, an N-methylated D-amino acid acts as a powerful turn-inducer. The steric clash between the N-methyl group and the side chain (in certain rotamers) forces the backbone into highly specific, rigid geometries. This "pre-organizes" the peptide for receptor binding (reducing entropic penalty) or locks it into a compact, intramolecularly hydrogen-bonded structure (improving permeability).

The "Chameleon" Effect and Permeability

Oral bioavailability requires a molecule to be soluble in the aqueous gut (polar surface area exposed) yet permeable through the lipophilic intestinal membrane (polar surface area hidden).

-

Mechanism: N-methylated cyclic peptides containing D-amino acids often exhibit solvent-dependent conformational switching. In water, they expose polar groups for solubility. In lipids, the N-methylation removes solvent-exposed H-bond donors, allowing the molecule to collapse into a hydrophobic "ball" via intramolecular H-bonds.

-

Data Point: Cyclosporine A (which contains N-methylated residues) is the archetype of this effect, achieving oral bioavailability despite a molecular weight >1200 Da.

Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) evolved to cleave L-peptide bonds.

-

Steric Blockade: The N-methyl group physically hinders the protease active site from accessing the scissile bond.

-

Stereochemical Mismatch: The D-configuration renders the side chain orientation unrecognizable to the enzyme's chiral binding pocket.

-

Result: Peptides containing this motif often exhibit half-lives in plasma measured in hours or days, compared to minutes for native sequences.

Comparative Analysis of Backbone Modifications

| Feature | Native L-Peptide | D-Amino Acid Scan | N-Methyl L-Amino Acid | N-Methyl D-Amino Acid |

| Proteolytic Stability | Low (<30 min) | High (for specific bonds) | Moderate/High | Very High (Synergistic) |

| Membrane Permeability | Poor (Polar) | Poor (Polar) | Improved (Reduced H-bonds) | Superior (Chameleon Effect) |

| Conformational Space | Flexible | Induced Turns | Local Constraints | Rigid / Locked Turn |

| Solubility | Moderate | Moderate | Improved (Disrupted Aggregation) | High |

| Synthetic Difficulty | Low | Low | Moderate | High (Steric Hindrance) |

Synthetic Methodologies

Synthesizing peptides with N-methylated D-amino acids is non-trivial due to the steric bulk of the N-methyl group, which hinders the coupling of the subsequent amino acid.

The "Difficult Coupling" Problem

When elongating a peptide chain from an N-methylated N-terminus, standard reagents (HBTU/DIEA) often fail or result in low yields/epimerization.

-

Solution: Use high-efficiency coupling reagents like HATU , PyAOP , or COMU with HOAt .

-

Mechanism: These reagents generate highly reactive active esters that can overcome the steric barrier.

Protocol: On-Resin N-Methylation (Biron-Kessler Method)

This is the industry-standard protocol for introducing N-methylation site-specifically during Solid Phase Peptide Synthesis (SPPS).

Reagents:

-

o-NBS-Cl: 2-Nitrobenzenesulfonyl chloride

-

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

-

DMS: Dimethyl sulfate (or Methyl Iodide)[1]

-

2-Mercaptoethanol: For deprotection

Step-by-Step Workflow:

-

Coupling: Couple the Fmoc-D-Amino Acid to the resin using standard SPPS.[2]

-

Fmoc Removal: Remove Fmoc using 20% Piperidine/DMF.

-

Activation (Sulfonylation):

-

Treat resin with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.

-

Check: Ninhydrin test should be negative (sulfonamide formed).

-

-

Methylation:

-

Treat resin with DBU (3 eq) in NMP for 3 mins (deprotonation).

-

Add Dimethyl sulfate (10 eq) in NMP. Agitate for 10 mins.

-

Repeat methylation step 2x to ensure completion.

-

-

Deprotection (Desulfonylation):

-

Treat resin with 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 5 mins.

-

Repeat 2x.

-

Check: Chloranil test (for secondary amines) should be positive (blue/green).

-

-

Elongation: Couple the next amino acid using HATU/HOAt/DIEA (double coupling recommended).

Visualization: The Biron-Kessler Cycle

Figure 1: The Biron-Kessler strategy allows for site-specific N-methylation on solid support, converting a primary amine to a secondary amine via a sulfonamide intermediate.

Applications in Drug Design[2][3][4][5]

Decision Logic: When to Use N-Me-D-AA?

Not every peptide needs this modification. It is a problem-solving tool for specific ADME failures.

Figure 2: Decision matrix for implementing N-methylated D-amino acids during lead optimization.

Case Study: Voclosporin (Lupkynis)[6]

-

Target: Calcineurin inhibitor (Immunosuppressant).[3]

-

Design: An analog of Cyclosporine A.

-

Modification: Contains multiple N-methylated residues.[2][4][5][6][7][8] The specific modification of the amino acid side chain (extension of carbon chain) combined with the N-methylated backbone pattern enhances potency and alters metabolic clearance compared to CsA.

-

Outcome: FDA approved (2021) for Lupus Nephritis. The N-methylation is critical for its oral bioavailability (20-50%) and cellular uptake.

Case Study: Somatostatin Analogs

-

Challenge: Native somatostatin has a half-life of <3 minutes.

-

Solution: Introduction of D-Trp and N-methylation (e.g., in cyclic hexapeptide models) stabilizes the

-turn required for receptor binding. -

Outcome: Analogs like Octreotide use D-amino acids (D-Phe, D-Trp) to achieve half-lives of ~1.5 hours. Next-gen analogs utilize N-methylation to further refine receptor subtype selectivity (sst2 vs sst5).

References

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[9][10] The Journal of Organic Chemistry, 70(13), 5183–5189.[10] Link

-

Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.[9][10] Nature Protocols, 7(3), 432–444.[10] Link

-

Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. Link

-

Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.[4] Molecular Pharmaceutics, 8(2), 479–487. Link

-

FDA Label (2021). LUPKYNIS (voclosporin) capsules, for oral use. Link

Sources

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. FDA Approved Cyclic Peptide Drugs [creative-peptides.com]

- 4. CIPSM - The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides [cipsm.de]

- 5. ajrpsb.com [ajrpsb.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 10. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Orthogonal Protection in Fmoc-D-Lys(Me,Boc)-OH

This guide provides a technical deep-dive into the application of Fmoc-D-Lys(Me,Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). It is structured to move from chemical fundamentals to actionable experimental protocols.

Part 1: Chemical Architecture & The Orthogonality Principle[1]

To effectively utilize Fmoc-D-Lys(Me,Boc)-OH, one must first understand the specific architectural decisions made in its design.[1] This molecule is a specialized building block used to introduce a monomethylated lysine residue into a peptide sequence, typically to confer proteolytic stability (via the D-isomer) or to mimic specific epigenetic states (via the methyl group).

The Structural Logic

The molecule contains three critical zones of reactivity, each managed by a specific protecting group strategy:

-

-Amine (

-

-Amine (

-

Chirality (D-Configuration): Unlike the natural L-isomer used in histone research, the D-isomer is often employed in peptidomimetics to arrest proteolysis, as most endogenous proteases (e.g., trypsin) are stereoselective for L-residues.[1]

The Orthogonality Map

The power of this derivative lies in its Orthogonality —the ability to remove one protecting group without affecting the other.

-

Base-Labile Axis (Fmoc): The Fmoc group is sensitive to mild bases (Piperidine).[1][4] The side-chain Boc group is completely stable under these conditions.[1]

-

Acid-Labile Axis (Boc): The Boc group is sensitive to strong acids (TFA).[1][2][4] The Fmoc group is stable under acidic conditions (though not relevant in the final cleavage, it allows for Boc removal in solution phase if necessary).

This "Base vs. Acid" dichotomy is the foundation of modern SPPS.

Part 2: Visualization of Signaling & Workflow

The following diagram illustrates the chemical logic and the deprotection pathways.

Caption: The orthogonal workflow showing selective removal of Fmoc (Base) and Boc (Acid) to yield the monomethylated peptide.

Part 3: Experimental Protocol (Self-Validating System)

Expert Insight: A common point of failure with methylated derivatives is the steric bulk of the side chain. While the

Materials Required[1]

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

-

Reagents: DMF (Solvent), Piperidine (Fmoc removal), HATU (Activator), DIEA (Base), TFA (Cleavage).[1]

Step-by-Step Cycle

| Step | Operation | Reagent/Conditions | Mechanistic Note |

| 1 | Fmoc Deprotection | 20% Piperidine in DMF (2 x 5 min) | Removes Fmoc via |

| 2 | Wash | DMF (5 x 1 min) | Critical: Removes piperidine. Residual base will destroy the incoming activated ester. |

| 3 | Activation | 4.0 eq AA, 3.9 eq HATU, 8.0 eq DIEA | Activates the carboxyl group of Fmoc-D-Lys(Me,Boc)-OH. |

| 4 | Coupling | Add activated mix to resin.[1] Shake 45 min. | Formation of the amide bond. |

| 5 | Validation (The "Check") | Kaiser Test (Ninhydrin) | Take a few beads. If Colorless , coupling is complete. If Blue , re-couple. |

| 6 | Capping (Optional) | Acetic Anhydride / Pyridine | Caps any unreacted amines to prevent deletion sequences. |

| 7 | Final Cleavage | 95% TFA, 2.5% TIS, 2.5% H2O (2-3 hours) | Crucial Step: The high acid concentration cleaves the Boc group from the |

Troubleshooting the Methyl-Lysine

-

Issue: Incomplete removal of the Boc group.

-

Cause: The tertiary carbamate (

) is slightly more stable than a secondary carbamate ( -

Solution: Extend the final TFA cleavage time to 3-4 hours.

-

-

Issue: Racemization.

-

Cause: Over-activation or prolonged base exposure.

-

Solution: Use HATU/DIEA (or DIC/Oxyma) and limit coupling time to <60 mins. Since this is the D-isomer, minor L-contaminants are easily spotted in HPLC if using a chiral column, but less obvious on standard C18.[1]

-

Part 4: Comparative Data & Stability

The following table summarizes the stability profile of the "Me,Boc" protection scheme compared to other common lysine derivatives.

| Derivative | Side Chain Protection | Fmoc Removal (Base) | TFA Cleavage (Acid) | Resulting Side Chain |

| Fmoc-Lys(Boc)-OH | Stable | Removed | ||

| Fmoc-D-Lys(Me,Boc)-OH | Stable | Removed | ||

| Fmoc-Lys(Me)2-OH | Stable | Stable | ||

| Fmoc-Lys(ivDde)-OH | ivDde | Stable | Stable | Requires Hydrazine to remove |

Key Takeaway: The "Me,Boc" derivative is the only streamlined way to get a monomethyl lysine using standard "Fmoc/TFA" protocols without requiring an extra deprotection step (like hydrazine for Dde).

References

-

Bannister, A. J., et al. (2002).[5][6] Selective recognition of methylated lysine 9 on histone H3 by the HP1 chromodomain. Nature.

- Context: Establishes the biological relevance of methylated lysine recognition, validating the need for synthetic peptides containing this modific

-

Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis.[2][3][][8][9] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

- Context: The foundational text for SPPS, establishing the resin-based methodology.

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.

- Context: Defines the Fmoc chemistry and its base-labile mechanism, crucial for the orthogonality discussed in Part 1.

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.

- Context: Comprehensive review of protecting groups, including the stability profiles of Boc and Fmoc on various side chains.

Sources

- 1. Fmoc- D -Lys(Boc)-OH 98 92122-45-7 [sigmaaldrich.com]

- 2. chempep.com [chempep.com]

- 3. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 8. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 9. peptide.com [peptide.com]

Methodological & Application

Application Note: High-Fidelity Incorporation of Fmoc-D-Lys(Me,Boc)-OH in SPPS

Executive Summary

The incorporation of methylated D-amino acids, specifically Fmoc-D-Lys(Me,Boc)-OH , represents a critical strategy in the development of proteolytically stable peptidomimetics and epigenetic probes.[1][2] While D-amino acids confer resistance to enzymatic degradation, the

This application note provides a rigorous, field-validated protocol for the Solid Phase Peptide Synthesis (SPPS) of peptides containing this specialized residue. Unlike standard lysine derivatives, the bulky side-chain protection (

Chemical Logic & Pre-Synthesis Considerations

Structural Analysis

The building block Fmoc-D-Lys(Me,Boc)-OH is designed for the introduction of a monomethylated lysine residue.[1][3]

- -Amine Protection: Fmoc (Base-labile).[1][2]

- -Amine Protection: Boc (Acid-labile) + Methyl group.[1][2]

-

Chirality: D-configuration.

Mechanism of Action:

During the final cleavage step with Trifluoroacetic Acid (TFA), the acid-labile Boc group is removed.[4] The methyl group, being covalently bonded to the nitrogen and stable to TFA, remains attached. The result is a site-specific

Critical Challenges

-

Steric Hindrance: The

-(Me,Boc) moiety is significantly bulkier than a standard -

Racemization Risk: D-amino acids are susceptible to converting back to L-isomers (or racemizing to a 50:50 mix) if activation is too aggressive or if the base concentration is too high during coupling.[1][2]

-

Solubility: The hydrophobic bulk of the protecting groups may require specific solvent mixtures (DMF/NMP) for complete dissolution.

Materials & Equipment

| Component | Specification | Purpose |

| Amino Acid | Fmoc-D-Lys(Me,Boc)-OH | Target residue.[1][2] Purity >98%. |

| Coupling Reagent | DIC (Diisopropylcarbodiimide) + Oxyma Pure | Preferred for low racemization.[2] |

| Alternative Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High efficiency for difficult sequences.[2] |

| Base | 2,4,6-Collidine (TMP) | Weak base; minimizes racemization compared to DIEA.[2] |

| Solvent | DMF (Dimethylformamide) / NMP | Peptide grade, amine-free.[1][2] |

| Resin | Rink Amide or Wang | Polystyrene or PEG-based (e.g., ChemMatrix).[1][2] |

Experimental Protocol

Reagent Preparation

-

Amino Acid Solution: Dissolve Fmoc-D-Lys(Me,Boc)-OH in DMF to a concentration of 0.2 M . If turbidity persists, add NMP (N-Methyl-2-pyrrolidone) dropwise until clear.[1][2]

-

Activator Solution: Prepare 0.2 M DIC in DMF and 0.2 M Oxyma Pure in DMF.

Coupling Workflow (The "Low-Racemization" Method)

This method prioritizes chiral purity over speed.[1][2]

-

Resin Preparation: Ensure the preceding Fmoc group has been removed (20% Piperidine/DMF, 2 x 10 min) and the resin is thoroughly washed (DCM x 3, DMF x 3).

-

Activation (In-situ):

-

Coupling Reaction:

-

Agitate at Room Temperature (25°C) for 60–90 minutes .

-

Optional: For difficult sequences (e.g., following a Beta-branched residue), perform a double couple: drain after 60 mins and repeat with fresh reagents for 45 mins.

-

-

Monitoring:

Alternative "High-Power" Coupling (HATU)

Use this only if the DIC/Oxyma method fails (positive Kaiser test).[2]

-

Reagents: 3.0 eq AA, 2.9 eq HATU, 6.0 eq 2,4,6-Collidine .[1]

-

Rationale: Collidine is a weaker base than DIEA (Diisopropylethylamine) and significantly reduces base-catalyzed racemization of the D-isomer while maintaining HATU's high reactivity.[1][2]

Downstream Steps

-

Fmoc Removal: Treat with 20% Piperidine in DMF (1 x 5 min, 1 x 10 min).

-

Validation: The UV signal of the fulvene-piperidine adduct can be monitored if using an automated synthesizer.

-

-

Subsequent Coupling: The

-amine of the D-Lys is a primary amine.[1][2] Standard coupling protocols apply for the next amino acid.

Cleavage & Deprotection

-

Cocktail Preparation: Prepare Reagent B (TFA:Phenol:Water:Triisopropylsilane = 88:5:5:2).[1][2]

-

Reaction: Incubate resin in cleavage cocktail for 2.5 – 3 hours .

-

Precipitation: Filter resin, concentrate filtrate (N2 stream), and precipitate in cold diethyl ether.

Visualization of Workflows

Chemical Transformation Pathway

This diagram illustrates the state of the Lysine side chain throughout the synthesis.

Caption: Chemical evolution of the D-Lys(Me,Boc) residue from raw material to final peptide.

SPPS Decision Logic

A self-validating workflow to ensure high purity.[1][2]

Caption: Decision tree for monitoring coupling efficiency using the Kaiser test.

Analytical Validation

To confirm the successful incorporation and lack of racemization, the final peptide should be analyzed via:

-

ESI-MS: Verify the mass shift.

-

HPLC (Chiral): If strict enantiomeric purity is required, use a chiral column (e.g., Chiralpak) or Marfey's reagent analysis to distinguish D-Lys(Me) from L-Lys(Me).[1][2]

-

Fragmentation (MS/MS): To confirm the location of the methyl group (side chain vs alpha-amine). The fragmentation pattern of side-chain methylated lysine is distinct.[1]

References

-

ChemPep. Fmoc-Lys(Boc)-OH Structure and Properties. Retrieved from [2]

-

Sigma-Aldrich. Fmoc-D-Lys(Boc)-OH Product Specification.[1][2] Retrieved from [1][2]

-

Royal Society of Chemistry. Synthesis of peptides containing N-alkylated lysine.[1][2] Organic & Biomolecular Chemistry.[1][2][4][6][7] Retrieved from [2]

-

National Institutes of Health (PubMed). Limiting racemization in Fmoc solid phase peptide synthesis.[1][2] Retrieved from [2]

-

CEM Corporation. Application of Fmoc-His(Boc)-OH and Racemization Control.[1][2] Retrieved from [2]

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FMOC-LYS(BOC)(ME)-OH | 951695-85-5 [chemicalbook.com]

- 4. chempep.com [chempep.com]

- 5. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. chempep.com [chempep.com]

Coupling conditions for sterically hindered methylated D-lysine

Application Note: Coupling Conditions for Sterically Hindered -Methylated D-Lysine

Executive Summary & Strategic Analysis

Incorporating

Core Challenges

-

Steric Hindrance: The

-methyl group blocks the trajectory of the incoming electrophile. -

Epimerization:

-methylated amino acids are highly prone to racemization during activation due to the formation of oxazolonium intermediates. -

DKP Formation: When

-Me-D-Lys is at the N-terminus, the subsequent deprotection often leads to rapid cyclization (diketopiperazine formation), cleaving the dipeptide from the resin.

The Solution Framework

-

Coupling Reagent: PyAOP (Phosphonium salt) or COMU are superior to Uronium salts (HATU/HBTU) for

-methyl couplings due to the absence of guanidinium by-product formation which can terminate chains. -

Base: 2,4,6-Trimethylpyridine (Collidine) or TMP is preferred over DIEA. Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the

-carbon, significantly reducing racemization. -

Monitoring: The Kaiser test is false-negative for secondary amines. The Chloranil test must be used.

Visualizing the Challenge

The following diagram illustrates the steric environment and the competing pathways (Coupling vs. DKP formation).

Caption: Logical flow of coupling hindered N-Me-D-Lys. Green path represents the optimized protocol; red dashed lines indicate failure modes (steric block or DKP formation).

Detailed Protocols

Protocol A: Coupling -Me-D-Lys TO the Resin/Peptide

Use this when adding the hindered residue itself to the chain.

Reagents:

-

Amino Acid: Fmoc-

-Me-D-Lys(Boc)-OH (3.0 eq) -

Activator: HATU (2.9 eq) or COMU (2.9 eq)

-

Additive: HOAt (3.0 eq) - Crucial for suppressing racemization.

-

Base: DIEA (6.0 eq)

-

Solvent: DMF/NMP (1:1 v/v)

Procedure:

-

Pre-activation: Dissolve amino acid and HATU/HOAt in dry DMF/NMP. Add DIEA. Shake for 30 seconds. Note: Pre-activation should be short to avoid racemization of the activated ester.

-

Coupling: Add solution to the resin.[1]

-

Conditions: Shake for 2 hours at Room Temperature .

-

Double Couple: Drain, wash with DMF, and repeat the step with fresh reagents.

-

Capping: Acetylate unreacted amines using Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Protocol B: Coupling the NEXT Amino Acid TO -Me-D-Lys (The "Hard" Step)

Use this when elongating the chain after the hindered residue is installed. This is the most difficult step due to the secondary amine nucleophile.

Reagents:

-

Amino Acid: Fmoc-AA-OH (5.0 eq)

-

Activator: PyAOP (5.0 eq) - Preferred over HATU for secondary amines.

-

Base: Collidine (TMP) (10.0 eq) - Use Collidine to prevent epimerization of the incoming AA and the D-Lys residue.

-

Solvent: NMP (N-methylpyrrolidone) - Better swelling and kinetics than DMF.

Procedure:

-

Deprotection Check: Ensure Fmoc removal from the

-Me-D-Lys is complete. Warning: Use Chloranil Test (see below). -

Activation: Dissolve the incoming Fmoc-AA-OH and PyAOP in NMP. Add Collidine.[2]

-

Reaction: Add to resin immediately.

-

Microwave (Recommended):

-

75°C for 5 minutes (standard AA).

-

50°C for 10 minutes (if Cys/His to avoid racemization).

-

If no microwave: 12–16 hours (overnight) at Room Temperature.

-

-

Monitoring: Perform Chloranil test. If blue color persists on beads, Triple Couple using HATU/HOAt as an alternative cocktail for the 3rd round.

Critical Monitoring: The Chloranil Test

The Kaiser (Ninhydrin) test relies on primary amines and will yield a false negative (yellow/colorless) for

Protocol:

-

Transfer a few resin beads to a small glass tube.

-

Add 2 drops of 2% Acetaldehyde in DMF.

-

Add 2 drops of 2% Chloranil in DMF.

-

Wait 5 minutes at room temperature.

Interpretation:

-

Dark Blue/Green Beads: Secondary amine present (Deprotection successful).

-

Colorless/Yellow Beads: Secondary amine acylated (Coupling successful).

Troubleshooting & Optimization Table

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | Deletion sequences in MS | Steric hindrance prevents acylation. | Switch from HATU to PyAOP . Increase temperature to 75°C (MW). Use NMP solvent. |

| Racemization | Split peaks in HPLC (Diastereomers) | Base-catalyzed proton abstraction. | Switch base from DIEA to Collidine (TMP) . Reduce coupling time/temp. Use Oxyma additive.[1][3] |

| DKP Formation | Loss of dipeptide (Mass = Resin - AA1 - AA2) | Cyclization of N-terminal N-Me residue. | Avoid leaving the Fmoc-deprotected dipeptide sitting. Couple the 3rd AA immediately. Use Trityl protection for the 2nd AA if possible. |

| Incomplete Fmoc Removal | Chloranil test weak blue | Steric bulk hinders piperidine attack. | Use DBU (2%) + Piperidine (20%) in DMF for deprotection. |

References

-

Albericio, F., & Bordon, Y. (2011).Coupling Reagents for Peptide Synthesis. This review details the mechanistic advantages of PyAOP and COMU over standard uronium salts for hindered amines.

-

Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.[4] Establishes PyAOP/HOAt as the gold standard for N-methyl-to-N-methyl couplings and discusses DKP side reactions.

-

El-Faham, A., & Albericio, F. (2011).Peptide Coupling Reagents, More than a Letter Soup. A comprehensive guide comparing HATU, PyAOP, and COMU performance in hindered systems.

-

Bachem Technical Guides.Coupling Reagents & Additives. Provides protocols for using Collidine to suppress racemization in Cys and His couplings, applicable to sensitive D-amino acids.

-

Coste, J., et al. (1990).PyBOP: A new peptide coupling reagent devoid of toxic by-products. The foundational paper for phosphonium reagents in difficult couplings.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Fmoc Deprotection Protocols for D-Lys(Me,Boc) Derivatives

This Application Note is structured to guide researchers through the specific nuances of handling Fmoc-D-Lys(Me,Boc)-OH (

While often used in epigenetic research (histone modifications) and peptidomimetic drug design, this derivative presents specific challenges regarding sequence aggregation and solubility, rather than direct steric hindrance at the deprotection site.

Executive Summary

The incorporation of methylated lysine derivatives, such as Fmoc-D-Lys(Me,Boc)-OH , is critical for synthesizing histone tail mimics and metabolically stable peptide therapeutics. Unlike

This guide provides a validated protocol using 20% Piperidine/DMF with an optional DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) boost for difficult sequences, ensuring quantitative deprotection without compromising the acid-labile side-chain protection.

Scientific Grounding & Mechanism

Structural Context

To optimize deprotection, one must distinguish between the two common methylation sites:

-

-Methylation (Side Chain): The subject of this guide. The methyl group is on the side chain amine, protected by Boc.[1] The

- -Methylation (Backbone): The methyl group is on the backbone nitrogen. This creates significant steric bulk, requiring extended deprotection times and stronger bases (DBU) to remove the Fmoc group.

Fmoc-D-Lys(Me,Boc)-OH possesses a bulky hydrophobic side chain. While the Fmoc group itself is accessible, the accumulation of these residues (common in histone sequences like H3K4me, H3K9me) promotes

The Deprotection Mechanism

Fmoc removal proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base). The base (piperidine) abstracts the acidic proton from the fluorenyl ring 9-position, leading to

-

Critical Constraint: The

-Boc group is stable to bases but labile to acids. Therefore, the deprotection cocktail must be strictly non-acidic. -

Risk Factor: Extended exposure to strong bases (like DBU) can promote aspartimide formation in adjacent residues (e.g., if Asp(OtBu) is present), though D-Lys itself is stable.

Experimental Protocol

Materials & Reagents[4][5][6]

-

Resin: Polystyrene (PS) or PEG-PS based resins (e.g., Wang, Rink Amide).

-

Solvent: DMF (N,N-Dimethylformamide), Peptide Synthesis Grade (low amine content).

-

Standard Deprotection Cocktail: 20% (v/v) Piperidine in DMF.[2][3][4][5]

-

Aggregated Sequence Cocktail: 20% Piperidine + 2% DBU in DMF.

-

Monitoring: Kaiser Test Kit (Ninhydrin).

Standard Workflow (Manual or Automated)

This protocol assumes the Fmoc-D-Lys(Me,Boc)-OH has already been coupled to the resin.

Step 1: Resin Swelling Ensure the resin is fully swollen to maximize solvent accessibility.

-

Action: Wash resin 3x with DMF.[5]

Step 2: Initial Deprotection (The "Push") A short incubation removes the bulk of the Fmoc groups and neutralizes any acidic species.

-

Volume: 10 mL per gram of resin.

-

Time:3 minutes .

-

Action: Drain.

Step 3: Secondary Deprotection (The "Completion") A longer incubation drives the reaction to completion.

-

Reagent: 20% Piperidine/DMF (Fresh solution).

-

Note: For standard sequences, 10 minutes is sufficient.[3] For histone tails or hydrophobic D-peptide stretches, extend to 15 minutes.

Step 4: Extensive Washing Crucial to remove the Piperidine-DBF adducts. Incomplete washing leads to insertion peptides (double hits).

-

Action: Wash 5x with DMF (1 min per wash).

Optimized Protocol for Aggregated Sequences (DBU Method)

If Kaiser tests indicate incomplete deprotection (patchy blue beads) after the standard protocol, switch to the DBU method.

| Component | Concentration | Role |

| Piperidine | 20% (v/v) | Primary base, scavenger for dibenzofulvene.[2][3] |

| DBU | 2% (v/v) | Non-nucleophilic superbase; accelerates proton abstraction in hindered regions. |

| DMF | Balance | Solvent.[1][4][5][6] |

-

Time: 2 x 5 minutes. (DBU is significantly faster; do not exceed 15 minutes total to avoid side reactions).

Process Visualization

The following diagram illustrates the decision logic for deprotecting D-Lys(Me,Boc) based on sequence difficulty.

Caption: Decision tree for Fmoc deprotection of D-Lys(Me,Boc) derivatives, highlighting the DBU optimization path for aggregated sequences.

Comparative Data: Deprotection Times

The following table summarizes recommended times based on synthesis scale and sequence context.

| Condition | Reagent Cocktail | Time (Cycle 1) | Time (Cycle 2) | Total Time | Risk Profile |

| Standard | 20% Piperidine/DMF | 3 min | 10 min | 13 min | Low. Standard for most peptides. |

| High Aggregation | 20% Pip / 2% DBU | 2 min | 5 min | 7 min | Moderate. DBU can cause aspartimide formation if Asp is present. |

| Microwave (75°C) | 20% Piperidine/DMF | 0.5 min | 2 min | 2.5 min | Low/Mod. Check resin thermal stability. |

| 20% Pip / 5% DBU | 5 min | 15 min | 20 min | High. Only use if backbone is methylated (Fmoc-NMe-Lys). |

Note on D-Isomers: The D-configuration does not chemically alter the rate of Fmoc removal compared to L-isomers. However, D-amino acids are often used to induce

Troubleshooting & Analysis

The Kaiser Test (Ninhydrin)

After deprotecting Fmoc-D-Lys(Me,Boc), the resulting free amine is a primary amine (

-

Expected Result: Deep Blue solution and beads.

-

False Negative: If the beads remain colorless or only slightly blue, aggregation is preventing the ninhydrin from reacting. Solution: Perform a "hot wash" with DMF at 50°C before the test, or switch to the Chloranil test if you suspect secondary amine contamination (unlikely here).

Common Pitfalls

-

Confusion with

-Methyl Lysine: If you are actually using Fmoc-N-Me -Lys(Boc)-OH, the standard Kaiser test will be reddish/brown (secondary amine), not blue. The deprotection for -

Boc Loss: Do not use TFA or high concentrations of HOBt in the deprotection cocktail. The Boc group is acid-labile.[1] Ensure your DMF is not contaminated with formic acid (a common impurity in aged DMF).

References

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

-

Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocol.

-

Bachem. (2023).[7] Fmoc-Lys(Boc,Me)-OH Product & Handling Data.

-

ResearchGate Discussion. (2014). Deprotection strategies for Methylated Lysine derivatives in SPPS.

-

ChemPep. (2023). Fmoc-Lys(Boc)-OH and Derivatives: Synthesis and Applications.

Sources

- 1. chempep.com [chempep.com]

- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

Solvent compatibility for Fmoc-D-Lys(Me,Boc)-OH in DMF and NMP

Application Note: Solvent Compatibility & Handling Protocols for Fmoc-D-Lys(Me,Boc)-OH in SPPS

-Fmoc-NExecutive Summary

The incorporation of methylated lysine residues, such as Fmoc-D-Lys(Me,Boc)-OH , is critical for synthesizing histone-mimetic peptides and protease-resistant therapeutic analogs.[1] While this building block exhibits good solubility in standard polar aprotic solvents, its stability is solvent-dependent.[1]

Key Recommendation: DMF (Dimethylformamide) is the preferred solvent for stock solution preparation and standard couplings due to superior stability of the Fmoc group. NMP (N-methyl-2-pyrrolidone) should be reserved only for immediate use in difficult sequence couplings to minimize spontaneous Fmoc deprotection.[1] This guide details the physicochemical rationale, optimized dissolution protocols, and coupling cycles to ensure >98% enantiomeric purity and coupling efficiency.

Solvent Compatibility Analysis: DMF vs. NMP

The choice between DMF and NMP is a trade-off between chemical stability and solvation power .[1]

Comparative Technical Data

| Feature | DMF (Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) |

| Solubility of Fmoc-D-Lys(Me,Boc)-OH | Excellent (>0.5 M).[1] Clear solution. | Excellent (>0.5 M).[1] Clear solution. |

| Fmoc Group Stability | High (Stable for >24h at RT).[1] | Moderate/Low (Slow spontaneous removal observed over 12-24h).[1] |

| Resin Swelling (Polystyrene) | Good.[1][2][3] | Superior (Better for aggregated/long sequences).[1] |

| Viscosity | Lower (0.92 cP).[1] Better for rapid diffusion.[1] | Higher (1.67 cP).[1] Slower diffusion.[1] |

| Side Reaction Risk | Low (if amine-free/high purity).[1] | Medium (Risk of premature Fmoc removal).[1][2] |

Mechanistic Insight: The NMP Stability Issue

While NMP is a superior solvent for disrupting beta-sheet aggregation in difficult peptides, it often contains trace amine impurities or can facilitate slow, spontaneous removal of the Fmoc group upon prolonged storage.[2] This leads to double insertion (where the Fmoc is removed, and a second residue couples immediately).

-

Guideline: For Fmoc-D-Lys(Me,Boc)-OH, which is a high-value modified building block, do not store in NMP. Dissolve in NMP only immediately prior to activation and transfer to the reaction vessel.[1]

Optimized Dissolution & Activation Protocol

This protocol ensures complete solubilization while mitigating racemization of the sensitive D-isomer.[1]

Reagents Required

-

Solvent: Peptide Synthesis Grade DMF (Amine-free, <0.01% water).[1]

-

Activator: DIC/Oxyma Pure (Preferred for preventing racemization) or HCTU/DIEA.[1]

-

Compound: Fmoc-D-Lys(Me,Boc)-OH.[1]

Step-by-Step Workflow

-

Calculation: Calculate the required mass for a 3-5 fold excess relative to the resin loading.[1]

-

Example: For 0.1 mmol resin, use 0.3–0.5 mmol amino acid.

-

-

Solvent Addition (DMF Preferred):

-

Add DMF to achieve a concentration of 0.2 M – 0.5 M .

-

Note: The bulky "Me,Boc" side chain does not significantly hinder solubility compared to standard Lys(Boc).

-

-

Dissolution:

-

Vortex for 30–60 seconds. The powder should dissolve readily into a clear, colorless to pale yellow solution.

-

Troubleshooting: If particles persist, sonicate for 1 minute at ambient temperature. Do not heat above 40°C to prevent D-isomer racemization.[1]

-

-

Activation (Just-in-Time):

-

Method A (Standard - DIC/Oxyma): Add 1.0 eq Oxyma Pure and 1.0 eq DIC.[1] Allow to pre-activate for 2-3 minutes. This is the safest method for D-amino acids.[1]

-

Method B (Fast - HCTU/DIEA): Add 0.95 eq HCTU and 2.0 eq DIEA. Use immediately. Prolonged activation with uronium salts (HCTU/HATU) and base (DIEA) increases the risk of racemization.

-

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Decision logic for selecting DMF vs. NMP based on peptide sequence complexity and stability requirements.

Figure 2: SPPS Coupling Cycle for Methylated Lysine

Caption: Standard SPPS cycle optimized for Fmoc-D-Lys(Me,Boc)-OH. Note the optional double coupling loop.

Critical Quality Attributes & Troubleshooting

Racemization Control (D- vs L-Isomer)

-

Risk: Activated D-amino acids can convert to L-isomers (or vice versa) if exposed to high base concentrations (DIEA) for extended periods.[1]

-

Control: Use DIC/Oxyma activation (neutral pH activation).[1] If using HCTU/DIEA, keep the base equivalent strictly at 2.0 eq and minimize pre-activation time (< 2 mins).

Steric Hindrance

-

Observation: The

-methyl and -

Impact: While coupling of this residue is usually efficient, the next amino acid coupling might be slightly slower due to the bulk of the side chain interacting with the resin matrix.

-

Solution: Perform a "Double Coupling" for the amino acid immediately following the D-Lys(Me,Boc) residue.

Troubleshooting Table

| Issue | Possible Cause | Corrective Action |

| Incomplete Dissolution | Cold solvent or old reagent.[1] | Sonicate for 2 mins. Do not heat >40°C. Check DMF water content. |

| Low Coupling Yield | Steric hindrance or aggregation.[1] | Switch solvent to NMP (prepare fresh).[1] Increase reaction time to 2 hours. |

| Double Insertion | Premature Fmoc removal (NMP).[1] | Switch to DMF. Ensure NMP is fresh and amine-free. |

| Racemization | Excessive base (DIEA) or heat.[1] | Switch to DIC/Oxyma activation.[1] Maintain RT. |

References

-

Biotage. Comparing DMF and NMP in Peptide Synthesis. [Link]

-

Royal Society of Chemistry. Replacing DMF in solid-phase peptide synthesis: Green binary solvent mixtures.[1] (Stability data confirmation). [Link]

Sources

Cleavage cocktails for Boc removal in methylated D-lysine peptides

Application Note: Optimized Cleavage Cocktails for Boc Removal in Methylated D-Lysine Peptides

Abstract & Introduction

The Challenge: The synthesis of peptidomimetics containing Methylated D-Lysine residues represents a critical frontier in drug development. D-amino acids confer resistance to proteolytic degradation, while lysine methylation modulates protein-protein interactions (e.g., histone mimicry) and membrane permeability.

However, the final deprotection step—specifically the acidolytic removal of tert-butyloxycarbonyl (Boc) groups—poses a unique chemical hazard. In the presence of Trifluoroacetic Acid (TFA), Boc groups fragment into reactive tert-butyl carbocations (

The Risk:

In standard peptides, these cations are nuisance species. In methylated peptides, they are destructive. The secondary or tertiary amines of methylated lysine side chains, if not perfectly protonated, remain nucleophilic. Without an optimized scavenger system,

This guide details the mechanistic rationale and step-by-step protocols for selecting and executing the correct cleavage cocktail to ensure high-fidelity recovery of methylated D-Lysine peptides.

Mechanistic Insight: The Battlefield

To select the right cocktail, one must understand the enemy: the tert-butyl cation.

-

Acidolysis: TFA protonates the Boc carbonyl oxygen.

-

Fragmentation: The bond breaks, releasing

and the -

The Fate of the Cation:

-

Desired Path: The cation reacts with a Scavenger (Silane, Thiol, Phenol) to form a stable, non-reactive byproduct.

-

Undesired Path (Alkylation): The cation attacks electron-rich side chains (Trp, Tyr, Met, Cys) or the methylated epsilon-amine of the D-Lysine.

-

Why Methylated Lysine is Vulnerable:

While the

Visualizing the Pathway

Figure 1: Competitive kinetics between scavenger trapping (green path) and side-chain alkylation (red path). Speed is the key to purity.

Cocktail Selection Guide

Do not use "Neat TFA" for methylated peptides. The risk of side reactions is too high. Select from the following optimized cocktails based on your peptide's complexity.

Table 1: Comparative Cocktail Efficacy

| Cocktail Name | Composition (v/v) | Best Use Case | Risk Profile |

| Reagent B | TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%) | Standard Methylated Peptides. Good balance of scavenging power and ease of handling. | Low odor.[2] Good for peptides without Met/Cys.[3] |

| Reagent K | TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%) | Complex Sequences. Mandatory if peptide contains Met, Cys, or Trp alongside Methyl-Lys. | High Odor (EDT). Toxic. Most effective scavenger system known. |

| Cocktail H | TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / Water (3%) / DMS (2%) | Methionine-Heavy. Specifically designed to reverse Met oxidation (Met(O)).[1] | Very High Odor. Specialized use only. |

| TIS/Water | TFA (95%) / TIS (2.5%) / Water (2.5%) | Simple Sequences. Only if NO Trp, Met, Cys are present. | Cleanest workup, but lower scavenging capacity. |

Key Components & Their Roles:

-

TIS (Triisopropylsilane): The modern standard. Highly effective proton source that quenches carbocations.

-

Water: Hydrolyzes esters and acts as a bulk scavenger.

-

Phenol: Protects Tyrosine and Tryptophan residues.

-

EDT (1,2-Ethanedithiol): The "nuclear option" for scavenging. Essential for preventing Methionine oxidation and Cysteine alkylation.

-

Thioanisole: Accelerates removal of Pbf/Pmc groups (Arg protection) and scavenges cations.

Detailed Protocol: Global Deprotection & Cleavage

Scope: This protocol assumes an Fmoc-synthesized peptide on resin (e.g., Wang or Rink Amide) where side chains are Boc/Trt/Pbf protected.

Safety: TFA is corrosive. EDT is a stench agent.[3] Perform all steps in a fume hood.

Phase A: Preparation

-

Resin Drying: Ensure peptidyl-resin is washed with DCM and dried under nitrogen/vacuum. Residual DMF can form formyl-impurities.

-

Cocktail Prep: Premix the scavengers before adding TFA to prevent exothermic spikes from damaging the peptide.

-

Example (Reagent K for 1g resin): Combine 0.5 mL Phenol (liquefied), 0.5 mL Water, 0.5 mL Thioanisole, and 0.25 mL EDT. Add 8.25 mL TFA. Mix thoroughly.

-

Phase B: The Cleavage Reaction[3][4][5][6]

-

Addition: Add the cocktail to the resin (Ratio: 10-20 mL cocktail per 1g resin).

-

Incubation: Shake gently at Room Temperature for 2.5 - 3 hours .

-

Note: Methylated Lysines do not require extended times, but if Arginine (Pbf) is present, do not cut short (<2 hrs).

-

-

Filtration: Filter the resin through a fritted glass funnel or polypropylene cartridge. Collect the filtrate (containing peptide) in a round-bottom flask.

-

Rinse: Wash resin with 1 mL fresh TFA to recover entrapped peptide. Combine with filtrate.[2][4]

Phase C: Precipitation & Workup

-

Concentration: (Optional but recommended) Rotary evaporate the TFA volume down to ~3-5 mL (do not dry completely).

-

Precipitation: Add ice-cold Diethyl Ether or MTBE (Methyl tert-butyl ether) in a 10:1 ratio to the TFA solution.

-

Observation: The peptide should crash out as a white/off-white precipitate.

-

-

Centrifugation: Centrifuge at 3000-5000 rpm for 5 mins at 4°C. Decant the ether (which contains the scavengers).

-

Wash: Resuspend pellet in fresh cold ether, vortex, and centrifuge again. Repeat 3 times . This is critical to remove the scavenger-cation adducts.

-

Drying: Dry the pellet under a gentle stream of Nitrogen or high vacuum.

Workflow Diagram

Figure 2: Standard Operating Procedure for Global Deprotection.

Quality Control & Troubleshooting

Analytical Method: Analyze the crude product via RP-HPLC (C18 column) and ESI-MS.

Common Issues with Methylated D-Lysine:

-

Issue: Mass spectrum shows +56 Da or +112 Da adducts.

-

Issue: Mass spectrum shows +16 Da.

-

Issue: Incomplete cleavage (Peptide remains on resin).

-

Cause: Steric hindrance in the resin matrix.

-

Fix: Extend time to 4 hours or use a "Double Cleavage" (Filter, then add fresh cocktail for another hour).

-

References

- Standard Fmoc Cleavage Protocols (Merck/Novabiochem) Source: Merck Millipore

- Cleavage Cocktails for Methionine/Cysteine Containing Peptides (Reagent K/H) Source: Peptide.com (Aapptec)

-

Minimizing Side Reactions in Peptide Synthesis (ACS Omega)

- Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection

-

URL:[Link]

- Fmoc-Lys(Me, Boc)-OH Usage and Deprotection Source: Aapptec Technical Bulletin

- Introduction to Cleavage Techniques (Thermo Fisher/Applied Biosystems) Source: Thermo Fisher Scientific

Sources

Application Note: Designing Proteolytic Resistant Peptides with Fmoc-D-Lys(Me,Boc)-OH

[1]

Executive Summary

The rapid degradation of peptide therapeutics by serum proteases—specifically trypsin-like serine proteases—remains a primary bottleneck in drug development.[1] While D-amino acid substitution is a gold-standard strategy for backbone stabilization, it often sacrifices side-chain specific interactions required for receptor binding.[1]

This guide details the application of Fmoc-D-Lys(Me,Boc)-OH , a specialized building block that installs an

-

Backbone Resistance: The D-configuration renders the peptide bond invisible to the stereoselective S1 pocket of proteases like trypsin.

-

Side-Chain Functionalization: The

-methyl group alters the basicity, hydrogen-bonding potential, and steric profile of the lysine side chain, enabling precise tuning of receptor affinity and preventing metabolic side-reactions (e.g., acetylation).

This protocol provides a validated workflow for the Solid Phase Peptide Synthesis (SPPS) incorporation, cleavage, and stability assessment of peptides containing this non-canonical residue.

Strategic Design & Mechanism

The "Dual-Lock" Stabilization Mechanism

Proteolytic resistance is achieved through two orthogonal mechanisms when using Fmoc-D-Lys(Me,Boc)-OH.[1]

-

Stereochemical Mismatch (The D-Lock): Trypsin and Chymotrypsin catalytic triads are spatially arranged to hydrolyze L-peptide bonds.[1] The D-isomer forces the side chain into a spatial orientation that clashes with the enzyme's S1 specificity pocket, effectively preventing the formation of the transition state.

-

Side-Chain Modulation (The Methyl-Lock): Standard Lysine is a primary amine.[1]

-methylation converts it to a secondary amine.[1] This increases steric bulk and slightly increases basicity (pKa shift), while removing one hydrogen bond donor. This modification can block specific metabolic enzymes (e.g., lysine acetyltransferases) and improve permeability by reducing the energetic cost of desolvation.

Structural Logic Diagram

The following diagram illustrates the workflow from in-silico design to stability validation.

Caption: Workflow for engineering proteolytic resistance using Fmoc-D-Lys(Me,Boc)-OH substitution at cleavage hotspots.

Experimental Protocols

Protocol A: SPPS Incorporation of Fmoc-D-Lys(Me,Boc)-OH

Objective: Efficient coupling of the sterically modified D-Lysine derivative without racemization or deletion.[1]

Reagents:

-

Building Block: Fmoc-D-Lys(Me,Boc)-OH (Novabiochem/Merck or equivalent).[1]

-

Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids).[1]

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

-

Base: DIEA (N,N-Diisopropylethylamine).[1]

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step Procedure:

-

Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 minutes. Deprotect initial Fmoc using 20% Piperidine/DMF (

min).[1] Wash -

Activation:

-

Coupling:

-

Add the activated mixture to the resin.

-

Agitate at room temperature for 45–60 minutes .

-

Critical Check: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to a primary amine).[1] Since the incoming AA is coupling to the resin-bound peptide, standard Kaiser test applies to the resin.

-

-

Capping (Recommended): After coupling, cap unreacted chains with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

-

Deprotection: Remove the Fmoc group from the newly installed D-Lys(Me) using 20% Piperidine/DMF.[1]

-

Note: The

-Me and

-

Protocol B: Cleavage and Global Deprotection

Objective: Release peptide from resin and remove acid-labile side-chain protectors (Boc), leaving the

Cocktail: Reagent K or similar (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5).[1]

-

Alternative (Odorless): TFA/TIS/H2O (95:2.5:2.5).[1]

Procedure:

-

Wash resin with DCM (

) and dry under nitrogen.[1] -

Add Cleavage Cocktail (10 mL per gram of resin).

-

Shake for 2.5 to 3 hours at room temperature.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Stability Validation (Data & Analysis)

In Vitro Proteolytic Stability Assay

Objective: Quantify the half-life (

Assay Conditions:

-

Enzyme: TPCK-treated Trypsin (Sigma).[1]

-

Ratio: 1:100 (Enzyme:Peptide, w/w).

-

Buffer: 50 mM Tris-HCl, 1 mM CaCl₂, pH 7.8, 37°C.

Procedure:

-

Dissolve peptide to 1 mM in buffer.[1]

-

Add Trypsin stock.[1]

-

Aliquot samples at

min. -

Quench with 1% Formic Acid or TFA.[1]

-

Analyze via RP-HPLC (measure Area Under Curve of the parent peak).[1]

Representative Data Comparison

The following table illustrates typical stability improvements when substituting L-Lys with D-Lys and D-Lys(Me).

| Peptide Variant | Sequence Modification | Trypsin | Serum | Fold Improvement |

| Wild Type | ...-Gly-L-Lys -Ala-... | 12.5 | 0.8 | 1.0x (Baseline) |

| D-Analogue | ...-Gly-D-Lys -Ala-... | > 240 | > 12 | ~20x |

| Me-D-Analogue | ...-Gly-D-Lys(Me) -Ala-... | > 480 | > 24 | > 40x |

Note: D-Lys(Me) often exhibits superior stability in serum compared to D-Lys alone due to resistance against non-tryptic enzymes and metabolic transferases.[1]

Mechanistic Interaction Diagram

Visualizing why the modification works at the molecular level.

Caption: Comparative interaction of L-Lys vs. D-Lys(Me) within the Trypsin active site. The D-isomer disrupts backbone alignment, while methylation alters side-chain electrostatics.[1]

Troubleshooting & Best Practices

-

Solubility: Peptides containing D-Lys(Me) may have different solubility profiles than L-Lys peptides.[1] The methyl group increases lipophilicity slightly. If solubility issues arise during purification, use a gradient starting with 5-10% Acetonitrile.[1]

-

Identification: In Mass Spectrometry (ESI-MS), the D-Lys(Me) residue adds 14.02 Da relative to a standard Lysine.[1] Ensure your expected mass calculation accounts for this methyl group (

Da).[1]-

Common Error: Users often mistake the "Boc" in the reagent name for a permanent modification. Remember: Boc is lost; Methyl stays.

-

-

Racemization: While D-amino acids are stable, avoid prolonged activation with strong bases.[1] Use HATU/DIEA or DIC/Oxyma Pure for best results.[1]

References

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [1]

-